Cas no 1806740-68-0 (4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide)

4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide is a specialized heterocyclic compound featuring a pyridine core functionalized with iodine, nitro, trifluoromethoxy, and sulfonamide groups. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the sulfonamide moiety offers potential for further derivatization. The trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, making it useful in drug discovery. This compound is primarily employed in medicinal chemistry for the development of novel therapeutics targeting specific biological pathways.
4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide structure
1806740-68-0 structure
Product Name:4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide
CAS No:1806740-68-0
MF:C6H3F3IN3O5S
MW:413.069802522659
CID:4836371
Update Time:2025-05-24

4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide
    • Inchi: 1S/C6H3F3IN3O5S/c7-6(8,9)18-3-1-2(10)4(19(11,16)17)5(12-3)13(14)15/h1H,(H2,11,16,17)
    • InChI Key: OEWXNTSUOISAHD-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C=1S(N)(=O)=O)[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 447
  • XLogP3: 1.7
  • Topological Polar Surface Area: 137

4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090488-1g
4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide
1806740-68-0 97%
1g
$1,504.90 2022-03-31

Additional information on 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide

Introduction to 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806740-68-0) in Modern Chemical Biology and Medicinal Chemistry

4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide, identified by its CAS number 1806740-68-0, represents a structurally sophisticated compound with significant implications in the realms of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative is characterized by the presence of multiple functional groups, including an iodine substituent, a nitro group, a trifluoromethoxy group, and a sulfonamide moiety. These features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and biological research.

The compound's molecular architecture positions it as a valuable intermediate in the synthesis of more complex molecules. The iodine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of biaryl structures that are prevalent in many bioactive compounds. Concurrently, the nitro group can be reduced to an amine, providing access to derivatives with altered electronic properties and reactivity.

The trifluoromethoxy group introduces electron-withdrawing effects through the fluorine atoms, which can modulate the reactivity and binding affinity of the molecule. This group is particularly interesting in medicinal chemistry due to its ability to enhance metabolic stability and binding interactions within biological targets. The sulfonamide moiety, on the other hand, is a well-known pharmacophore that often contributes to water solubility and binding affinity in protein targets.

In recent years, there has been growing interest in leveraging such multifunctional scaffolds for the development of novel therapeutic agents. The combination of these functional groups makes 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide a promising candidate for further exploration in various therapeutic areas. For instance, studies have begun to investigate its potential in modulating enzyme activity and receptor interactions relevant to inflammatory diseases and cancer.

One of the most compelling aspects of this compound is its utility as a building block for structure-activity relationship (SAR) studies. By systematically modifying one or more of its functional groups, researchers can gain insights into how different structural features influence biological activity. Such studies are crucial for optimizing lead compounds into viable drug candidates.

Recent advancements in computational chemistry have further enhanced the utility of 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting key residues involved in binding and suggesting modifications that could improve affinity.

The sulfonamide group, in particular, has been extensively studied for its role in drug design. Sulfonamides are known for their ability to form hydrogen bonds with amide backbones in proteins, making them effective at modulating enzyme activity. In fact, many clinically approved drugs contain sulfonamide moieties due to their favorable pharmacokinetic properties and biological activity.

The presence of both nitro and trifluoromethoxy groups adds another layer of complexity to this compound's potential applications. The nitro group can be used as a probe to study redox-sensitive protein interactions, while the trifluoromethoxy group can enhance binding affinity through halogen bonding interactions with specific residues in biological targets.

Current research is also exploring the use of 4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide in the development of probes for imaging applications. By attaching fluorescent tags or other imaging-compatible groups to this scaffold, researchers can create tools for visualizing biological processes in real-time. Such probes could be invaluable for understanding disease mechanisms at a cellular level.

The synthetic accessibility of this compound is another factor that contributes to its appeal in drug discovery programs. While multi-step syntheses are often required to introduce all functional groups with high yield and purity, advances in synthetic methodology have made it increasingly feasible to produce these complex molecules on scale.

In conclusion,4-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806740-68-0) represents a versatile and promising scaffold for further exploration in chemical biology and medicinal chemistry. Its unique combination of functional groups offers numerous opportunities for designing novel therapeutic agents with tailored biological activities. As research continues to uncover new applications for this compound, it is likely that its importance will only continue to grow.

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